molecular formula C23H19Cl2N B125763 (E)-N-Benzyl Sertraline CAS No. 335627-22-0

(E)-N-Benzyl Sertraline

Cat. No. B125763
M. Wt: 380.3 g/mol
InChI Key: RLJAZNIZTJTMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertraline is an antidepressant that belongs to a group of drugs called selective serotonin reuptake inhibitors (SSRIs). It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), and post-traumatic stress disorder (PTSD). Sertraline is also used to treat premenstrual dysphoric disorder .


Molecular Structure Analysis

The molecular structure of Sertraline has been studied using various methods such as X-ray structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sertraline have been studied .

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Sertraline has been extensively studied for its efficacy in treating a variety of mood and anxiety disorders. It is recognized for its safety, tolerability, and effectiveness in treating major depressive disorders, panic disorders, social anxiety disorder, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD) across different patient populations. Research shows sertraline to be at least as effective as other antidepressants across these indications, with potential advantages in tolerability and a lower risk of drug interactions due to its pharmacokinetic profile (Hirschfeld, 2000; Sheehan & Kamijima, 2009).

Pharmacokinetics and Drug Metabolism

Sertraline's pharmacological profile is characterized by selective inhibition of serotonin reuptake, enhancing serotonergic neurotransmission. It exhibits minimal anticholinergic, cardiotonic, or sedative side effects, making it a preferred choice in treating depression and associated disorders. The drug's action on serotonin reuptake and its implications for potential broader clinical indications, including eating disorders and substance abuse treatment, underscore its versatility in psychiatric research (Heym & Koe, 1988; McRae & Brady, 2001).

Therapeutic Use in PTSD

Sertraline's approval for the treatment of PTSD is based on its ability to significantly reduce symptoms in patients, demonstrating efficacy primarily in female patients and in non-combat-induced PTSD. The drug does not exhibit significant affinity for a range of neurotransmitter receptors, which correlates with its favorable safety and tolerability profile in PTSD management (Comer & Figgitt, 2000).

Anticancer Potential

Emerging evidence suggests sertraline possesses anticancer properties across various cancer cell lines, including lung, colorectal, breast, and prostate cancer. Sertraline has been shown to decrease cell viability, proliferation, migration, and invasion, induce apoptosis, and modulate significant cellular pathways involved in tumorigenesis. This highlights its potential as a repurposed drug for novel cancer therapies, further expanding the scope of its scientific research applications (Duarte & Vale, 2022).

Safety And Hazards

Sertraline has some safety and hazard concerns. It should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .

Future Directions

There are ongoing studies on the efficacy of treatments for PTSD and suggest directions for future work . There are also studies on treatment-resistant depression and future directions .

properties

IUPAC Name

N-benzyl-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N/c24-21-12-10-17(14-22(21)25)18-11-13-23(20-9-5-4-8-19(18)20)26-15-16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJAZNIZTJTMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NCC2=CC=CC=C2)C3=CC=CC=C3C1C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-Benzyl Sertraline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.